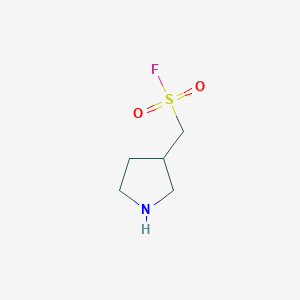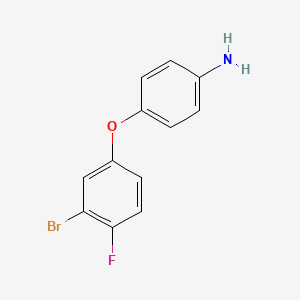
4-(3-Bromo-4-fluorophenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-4-fluorophenoxy)aniline: is an organic compound with the molecular formula C12H9BrFNO . It is a derivative of aniline, where the aniline ring is substituted with a bromo group at the 3-position and a fluorophenoxy group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-4-fluorophenoxy)aniline typically involves the following steps:
Nitration and Reduction of Arenes: This classical method involves nitration of the aromatic ring followed by reduction to introduce the amino group.
Direct Displacement of Halogens in Haloarenes: This method involves the substitution of halogens in haloarenes at high temperatures.
Copper-Mediated Chemistry: Modern methods often use copper catalysts to facilitate the substitution reactions under milder conditions.
Transition-Metal-Catalyzed Processes: These processes, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce the bromo and fluorophenoxy groups onto the aniline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromo-4-fluorophenoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo and fluorophenoxy groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluorophenoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Dehalogenated and defluorinated products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromo-4-fluorophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the design of new drugs targeting specific biological pathways.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Pathways Involved: The compound can affect signaling pathways related to inflammation, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
4-Bromoaniline: A brominated derivative of aniline used in organic synthesis.
3-Bromo-4-(4-fluorophenoxy)aniline: A closely related compound with similar structural features.
4-Bromo-3-(trifluoromethyl)aniline: Another brominated aniline derivative with different substituents.
Uniqueness: 4-(3-Bromo-4-fluorophenoxy)aniline is unique due to the presence of both bromo and fluorophenoxy groups, which confer distinct reactivity and biological activity. Its combination of substituents makes it a versatile intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
Molecular Formula |
C12H9BrFNO |
|---|---|
Molecular Weight |
282.11 g/mol |
IUPAC Name |
4-(3-bromo-4-fluorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrFNO/c13-11-7-10(5-6-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
InChI Key |
BCCSBWTWSOXSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


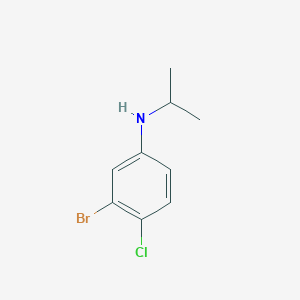
![1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252831.png)
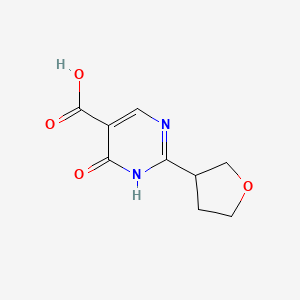
![4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
![3,7-Dioxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13252845.png)

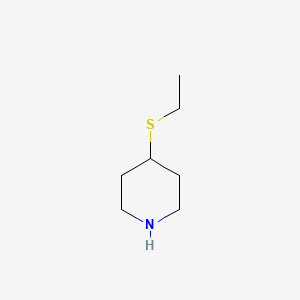
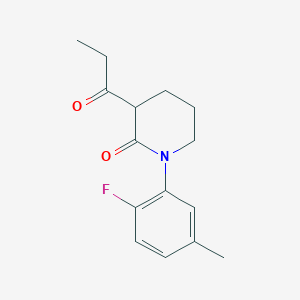

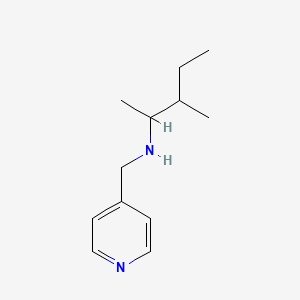
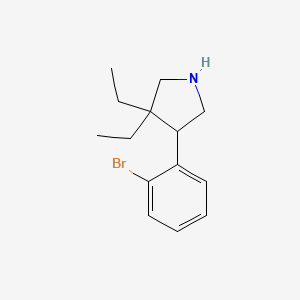
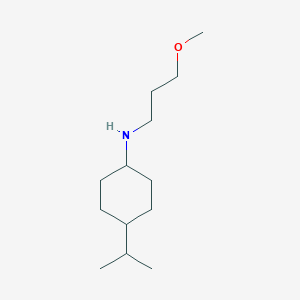
![1-[(1-Methoxypropan-2-yl)amino]propan-2-ol](/img/structure/B13252874.png)
